molecular formula C23H18ClNO4 B3931660 Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate

Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate

Cat. No.: B3931660
M. Wt: 407.8 g/mol
InChI Key: ACCYYIILDZWEFN-UHFFFAOYSA-N
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Description

Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate typically involves a multi-step process One common method starts with the preparation of the azetidinone core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone core is known to inhibit certain bacterial enzymes, making it effective against bacterial infections. Additionally, the compound’s ability to interact with cellular pathways can lead to its use in cancer therapy, where it may induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone derivative, known for its antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.

Uniqueness

Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is unique due to its specific substitution pattern and the presence of both phenoxy and benzoate groups. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other azetidinone derivatives.

Properties

IUPAC Name

methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c1-28-23(27)16-12-10-15(11-13-16)20-21(29-19-8-3-2-4-9-19)22(26)25(20)18-7-5-6-17(24)14-18/h2-14,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYYIILDZWEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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